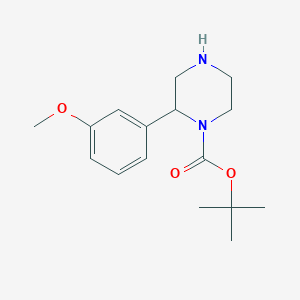
4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is a chemical compound with the molecular formula C7H9BrN2 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide typically involves the bromination of 1-cyclobutyl-1H-pyrazole followed by amination. The reaction conditions often require the use of bromine or a brominating agent in the presence of a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of 1-cyclobutyl-1H-pyrazol-3-amine.
Substitution: Formation of 1-cyclobutyl-1H-pyrazol-3-amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-1-cyclobutyl-1H-pyrazole
- 4-Bromo-3-tert-butyl-1H-pyrazole
- 1H-Pyrazole, 4-bromo-
Comparison: Compared to other similar compounds, 4-bromo-1-cyclobutyl-1H-pyrazol-3-aminehydrobromide is unique due to the presence of both a bromine atom and an amine group on the pyrazole ring.
Eigenschaften
Molekularformel |
C7H11Br2N3 |
|---|---|
Molekulargewicht |
296.99 g/mol |
IUPAC-Name |
4-bromo-1-cyclobutylpyrazol-3-amine;hydrobromide |
InChI |
InChI=1S/C7H10BrN3.BrH/c8-6-4-11(10-7(6)9)5-2-1-3-5;/h4-5H,1-3H2,(H2,9,10);1H |
InChI-Schlüssel |
JZSVDKYQYLQBDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)N2C=C(C(=N2)N)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)
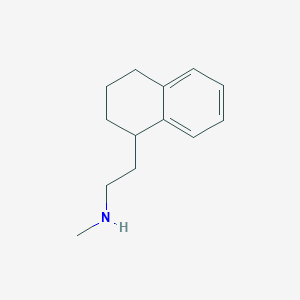
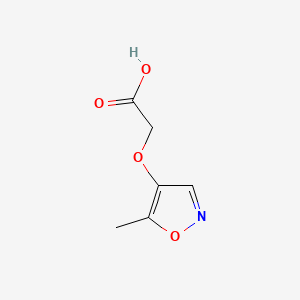
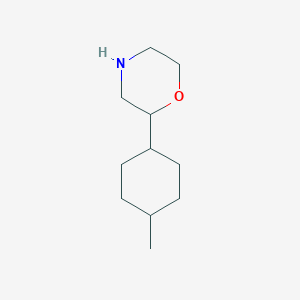
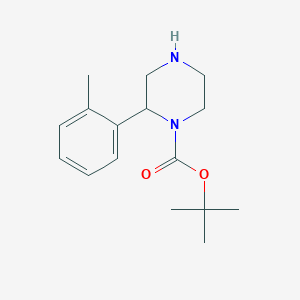
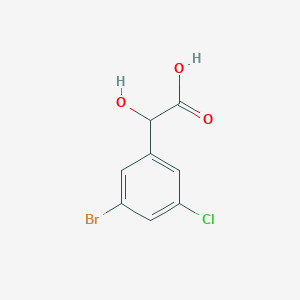

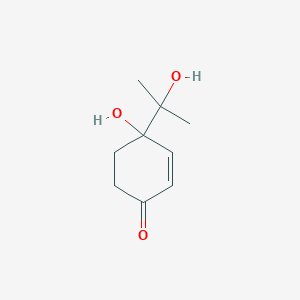
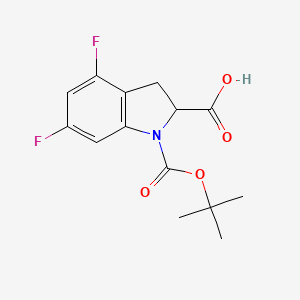
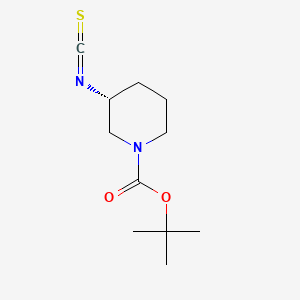
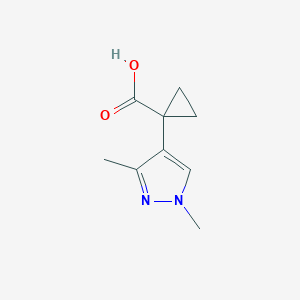
![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)
